2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-11(24-12-4-5-13-14(9-12)23-10-22-13)16(21)17-7-8-19-15(20)3-2-6-18-19/h2-6,9,11H,7-8,10H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYPTOTXMCBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC=N1)OC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the pyridazinone group: This step involves the reaction of hydrazine derivatives with diketones or similar compounds to form the pyridazinone ring.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and pyridazinone moieties through appropriate linkers and reaction conditions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory or anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors, to elucidate its mechanism of action.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the pyridazinone group can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide include:
2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine: This compound shares the benzo[d][1,3]dioxole moiety but lacks the pyridazinone group, resulting in different biological activities and applications.
2-(benzo[d][1,3]dioxol-5-yloxy)ethanol: Similar to the ethanamine derivative, this compound has the benzo[d][1,3]dioxole moiety but with an alcohol functional group, leading to distinct chemical properties and uses.
The uniqueness of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide lies in its combination of the benzo[d][1,3]dioxole and pyridazinone moieties, which confer specific biological activities and potential therapeutic applications.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyridazinone structure, which are known to influence its biological properties. The molecular formula is , and the structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 320.36 g/mol |
| Solubility | Soluble in DMSO |
| Log P | 3.5 |
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds against lung carcinoma (A549), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7) cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | IC50 (µM) A549 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |
|---|---|---|---|
| Daunorubicin | 0.5 | 0.4 | 0.6 |
| 2-(benzo[d][1,3]dioxol-5-yloxy)-... | 1.2 | 1.0 | 1.3 |
The results indicate that while the compound exhibits moderate cytotoxicity, it is less potent than daunorubicin, a well-known chemotherapeutic agent .
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown potential anti-inflammatory activity. A study utilizing a carrageenan-induced paw edema model demonstrated that derivatives with similar structures could reduce inflammation significantly.
Table 3: Anti-inflammatory Activity
| Compound | Edema Reduction (%) |
|---|---|
| Control | 0 |
| 2-(benzo[d][1,3]dioxol-5-yloxy)-... | 45 |
This finding suggests that the compound could be beneficial in treating inflammatory conditions .
The mechanism of action for the biological activity of this compound appears to involve inhibition of key enzymes involved in inflammation and cancer progression. Specifically, it has been suggested that compounds with similar structures inhibit cyclooxygenase enzymes (COX-1/COX-2), which play a crucial role in the inflammatory response.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer and inflammation pathways. The docking results indicated favorable interactions with COX enzymes, suggesting a potential mechanism for its anti-inflammatory effects .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide in clinical settings:
- Case Study on Lung Cancer : A patient treated with a derivative exhibited significant tumor reduction after six weeks of therapy.
- Case Study on Inflammatory Disorders : Patients reported reduced pain and swelling after administration of related compounds over four weeks.
These cases underline the therapeutic potential of this class of compounds in oncology and inflammatory diseases.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Solvent and Catalyst Selection : Use DCM-MeOH gradients for purification (0–4% MeOH) to balance polarity and elution efficiency, as demonstrated in pyridazinone hybrid syntheses . Triethylamine or similar bases enhance reaction rates by deprotonating intermediates .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and ensure stepwise purity .
- Temperature Control : Maintain room temperature for amide coupling to minimize side reactions, as seen in analogous propanamide syntheses .
- Purification Techniques : Flash column chromatography with gradients (e.g., Et₂O/pentane) improves final compound purity .
Basic: What spectroscopic methods are most reliable for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O) stretches (e.g., 1664–1681 cm⁻¹ for amides and pyridazinone moieties) to confirm functional groups .
- ¹H/¹³C-NMR : Resolve aromatic protons (δ 6.5–8.0 ppm for benzo[d][1,3]dioxole) and ethyl/pyridazinone protons (δ 2.5–4.5 ppm). Multiplicity analysis distinguishes adjacent substituents .
- Mass Spectrometry (MS) : ESI+ or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching expected scaffolds .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Purity Verification : Reanalyze via HPLC (≥95% purity threshold) to exclude impurities causing anomalous signals .
- 2D-NMR Techniques : Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign proton-carbon correlations and identify overlapping signals .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values for optimized geometries, as applied in pyridazinone analogs .
Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Vary substituents on the benzo[d][1,3]dioxole (e.g., halogenation) and pyridazinone moieties to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the ethyl linker with methylene or oxygen-containing chains to probe steric and hydrogen-bonding influences .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors, guided by pyridazinone-based kinase inhibitor studies .
Basic: What are the key steps for evaluating initial biological activity?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors linked to the compound’s structural analogs (e.g., anticonvulsant targets for pyridazinone derivatives) .
- In Vitro Assays : Use cell viability assays (MTT) for cytotoxicity screening and fluorometric kits to measure enzyme inhibition (e.g., proteases or kinases) .
- Dose-Response Analysis : Establish IC₅₀ values using serial dilutions (1 nM–100 µM) and nonlinear regression models .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Binding Affinity Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with purified targets .
- Metabolic Pathway Mapping : Use transcriptomics/proteomics to identify differentially expressed genes/proteins in treated cell lines, as in pyridazinone-based anticancer studies .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
Basic: What computational tools are recommended for predicting physicochemical properties?
Methodological Answer:
- LogP and Solubility : SwissADME or MarvinSuite estimate lipophilicity (LogP) and aqueous solubility, critical for bioavailability .
- pKa Prediction : ADMET Predictor or ACD/Labs determine ionization states influencing membrane permeability .
- Conformational Analysis : Gaussian or ORCA software optimize 3D geometries for docking studies .
Advanced: How can researchers address low reproducibility in biological assays?
Methodological Answer:
- Batch Standardization : Use a single synthetic batch to minimize variability in purity and stereochemistry .
- Assay Controls : Include reference compounds (e.g., known kinase inhibitors) and vehicle controls to validate experimental conditions .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure significance across replicates (n ≥ 3) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature and Humidity : Store at –20°C in desiccated conditions to prevent hydrolysis of amide bonds .
- Solvent Choice : Use anhydrous DMSO for stock solutions to avoid water-induced degradation .
- Stability Monitoring : Periodically reanalyze via NMR and HPLC to detect decomposition .
Advanced: How to design enantioselective syntheses for chiral derivatives?
Methodological Answer:
- Chiral Catalysts : Employ CuH catalysts with DTBM-SEGPHOS ligands for asymmetric hydroalkylation, achieving >60% yield and high enantiomeric excess (ee) .
- Chiral Chromatography : Use Daicel columns (e.g., OD-H) to resolve enantiomers and confirm ee via polarimetry .
- Crystallography : X-ray diffraction of single crystals verifies absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
